molecular formula C25H22ClPS B013838 Phenylthiomethyl triphenylphosphonium chloride CAS No. 13884-92-9

Phenylthiomethyl triphenylphosphonium chloride

Cat. No. B013838
CAS RN: 13884-92-9
M. Wt: 420.9 g/mol
InChI Key: OAUXBAZCEXSXGL-UHFFFAOYSA-M
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Description

Synthesis Analysis

Phenylthiomethyl triphenylphosphonium chloride and its derivatives are synthesized through various methods. For example, triphenylphosphonium salts can be prepared using high-energy ball-milling of triphenylphosphine with solid organic bromides under solvent-free conditions, highlighting an environmentally friendly synthesis approach (Balema et al., 2002). Another synthesis involves the reaction of phosphonium salt [(PhCH2)P(Ph)2(Ph-4-CH3)]Br with palladium(II) chloride, leading to a dimeric palladated complex, demonstrating the compound's versatility in organometallic chemistry (Ghorbani‐Choghamarani et al., 2016).

Molecular Structure Analysis

The molecular structure of phenylthiomethyl triphenylphosphonium chloride has been determined through various spectroscopic and crystallographic techniques. Studies have elucidated the structure of related phosphonium salts, revealing detailed information about their molecular geometry, bonding, and interactions. For example, the crystal structure of a related benzyltriphenylphosphonium chloride monohydrate was determined, showing the arrangement of phosphonium cations, chloride anions, and water molecules in the crystal lattice (Ahmad et al., 2015).

Chemical Reactions and Properties

Phenylthiomethyl triphenylphosphonium chloride undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, it participates in Wittig reactions, leading to the synthesis of multiple substituted stilbenes, showcasing its utility in organic synthesis (Shivaprakash et al., 2015). Another study reported the synthesis of phosphonium-ylides from triphenyl(trichlormethyl) phosphonium chloride, further highlighting the compound's role in the formation of complex organic molecules (Appel et al., 1979).

Scientific Research Applications

  • Catalysis : The palladated triphenylphosphine complex, a derivative of phenylthiomethyl triphenylphosphonium chloride, is an efficient catalyst for carbon-carbon bond formation in reactions like Suzuki–Miyaura and Heck–Mizoroki coupling (Ghorbani‐Choghamarani et al., 2016).

  • Corrosion Inhibition : Certain derivatives like (methoxymethyl) triphenylphosphonium chloride have been found effective in inhibiting corrosion of materials like carbon steel in acidic environments (Mansouri et al., 2022).

  • Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, related to phenylthiomethyl triphenylphosphonium chloride, are used as catalysts for synthesizing a variety of organic compounds, including phosphonium-based compounds (Ng & Zuckerman, 1982).

  • Antitumor Activity : Novel triphenylphosphonium compounds with trifluoromethylphenylalkylamide have shown potential anti-tumor activity, highlighting their medicinal chemistry applications (Lou Zhao-wen, 2011).

  • Phosphorus-Nitrogen Linkage : Tertiary phosphane/tetrachloromethane systems, involving derivatives of phenylthiomethyl triphenylphosphonium chloride, have been used for chlorination, dehydration, and P-N linkage in chemical synthesis (Appel, 1975).

  • Synthesis of Pyrimidine Derivatives : Derivatives like (benzimidazol-2-ylmethyl)triphenylphosphonium chloride have been transformed into pyrimidine derivatives, yielding phosphorus-containing derivatives with thione groups (Smolii et al., 2002).

  • Antineoplastic Activity : Triarylalkylphosphonium salts, which are related to phenylthiomethyl triphenylphosphonium chloride, have shown antineoplastic activity against various cancers, demonstrating unusual selectivity and synergism (Patel et al., 1994).

  • Inhibitors of Growth and Digestive Enzymes : Triphenyl and tetraphenyl derivatives have been used as inhibitors of larval growth and gut digestion in insect larvae, acting as general toxicants (Ishaaya et al., 1980).

  • Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones have shown selective antimicrobial activity against Gram-positive bacteria strains (Milenković et al., 2020).

  • Targeted Cancer Therapy : MUTP, a derivative, selectively targets breast cancer cell growth, causing cell-cycle impairment and mitochondrial damage, showing potential as an anticancer agent (Dhanyalayam et al., 2017).

Safety And Hazards

Phenylthiomethyl triphenylphosphonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Phenylthiomethyl triphenylphosphonium chloride is provided to early discovery researchers as part of a collection of rare and unique chemicals . It could potentially be used in future research and development efforts.

properties

IUPAC Name

triphenyl(phenylsulfanylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAZCEXSXGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454482
Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylthiomethyl triphenylphosphonium chloride

CAS RN

13884-92-9
Record name Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13884-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthiomethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Aucagne, A Tatibouët, P Rollin - Tetrahedron, 2004 - Elsevier
… M n-butyllithium solution in hexanes (2.19 mL, 3.5 mmol) was added slowly to an ice-cold suspension of 3.5 mmol methylthiomethyl or phenylthiomethyl triphenylphosphonium chloride …
JR Hauske, H Rapoport - The Journal of Organic Chemistry, 1979 - ACS Publications
A new synthesis is described of 2-deoxy-D-eryfhro-pentose [2-deoxy-D-ribose, 2-deoxy-D-arabinose (1)], starting from D-glucose. The synthesisproceeds through direct olefination of 2, …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
F Rocco, SO Bosso, F Viola, P Milla, G Roma, G Grossi… - Lipids, 2003 - Wiley Online Library
Various (1E,3E)‐ and (1Z,3E)‐conjugated methylthio derivatives of oxidosqualene (OS) and conjugated and non‐conjugated phenylthio derivatives of OS were obtained. These …
BT Golding, PJ Sellars, WP Watson - Journal of fluorine chemistry, 1985 - Elsevier
… In a model reaction, the phosphonium ylid from phenylthiomethyl triphenylphosphonium chloride and benzaldehyde reacted in dimethylsulphoxide to give a high yield of 1-phenyl-…
H Maehr, JM Smallheer - The Journal of Organic Chemistry, 1981 - ACS Publications
Our synthesis of 4 started with 2-methyl-3-nitro-benzenemethanediol diacetate (2) which was obtained by Thiele oxidation of l10 and converted to l-(dimethoxy-methyl)-2-methyl-3-…
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
MS Raasch - The Journal of Organic Chemistry, 1972 - ACS Publications
Bis (trifluoromethyl) thioketene adds to alcoholsand thiols to form thio esters and to amines to give thioamides. With 1, 3-disubstituted triazenes compounds of the formula ArSC (= NR) …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
EA Ilardi, MJ Isaacman, Y Qin, SA Shelly, A Zakarian - Tetrahedron, 2009 - Elsevier
Joubertinamine and mesembrine are two related alkaloids isolated from Sceletium plants. From the perspective of chemical synthesis, the major challenge posed by joubertinamine and …

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